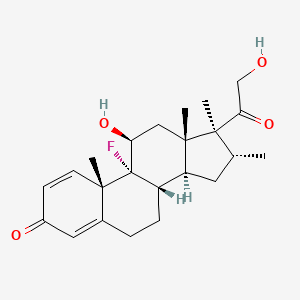
3-Aminopyridine-2-sulfonic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Aminopyridine-2-sulfonic acid involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
Molecular Structure Analysis
The molecular structure of 3-Aminopyridine-2-sulfonic acid is represented by the empirical formula C5H6N2 . It has a molecular weight of 94.11 .
Chemical Reactions Analysis
The reaction mechanism of 3-Aminopyridine-2-sulfonic acid is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
Physical And Chemical Properties Analysis
3-Aminopyridine-2-sulfonic acid appears as white to yellow-brown crystals with an unpleasant odor . It has a boiling point of 248 °C (lit.) and a melting point of 60-63 °C (lit.) .
Aplicaciones Científicas De Investigación
Crystallography and Polymorphism
- Conformational Polymorphism: Research on sulfonamide compounds, closely related to 3-Aminopyridine-2-sulfonic acid, has revealed insights into conformational polymorphism. This involves the study of different crystal structures and molecular conformations of sulfonamide derivatives (Bar & Bernstein, 1985).
Coordination Chemistry
- Metal Complex Synthesis and Inhibition Studies: Studies have synthesized novel amino salicylato salts and their metal complexes, exploring their inhibitory effects on carbonic anhydrase isoenzymes. Such research is crucial in understanding the interaction of these complexes with biological enzymes (Yenikaya et al., 2011).
- Ligand Properties in Metal Complexes: Research on the coordination properties of various amino acids and sulfonamides with metal ions provides a deeper understanding of how compounds like 3-Aminopyridine-2-sulfonic acid can act as ligands in complex metal systems (Borsari, Menabue, & Saladini, 1999).
Organic Synthesis
- Synthesis of Novel Compounds: Research has focused on the synthesis of new compounds using 3-Aminopyridine-2-sulfonic acid derivatives. These compounds have potential applications in various fields including pharmaceuticals and materials science (Orie, Duru, & Ngochindo, 2021).
Biochar and Catalysis
- Acid-Catalytic Properties: Studies have explored the use of sulfonic acid-functionalized biochar as a catalyst. This research is significant for understanding the catalytic applications of sulfonic acid derivatives in chemical reactions (Zhong et al., 2019).
Supramolecular Chemistry
- Supramolecular Architectures: Research in supramolecular chemistry has involved the formation of complex architectures using aminobenzoic acids, which are structurally related to 3-Aminopyridine-2-sulfonic acid. These studies provide insights into the potential of such compounds in forming diverse molecular structures (Banerjee & Murugavel, 2004).
Proton Conduction
- Proton Conduction Studies: Investigations into sulfonic group functionalized coordination polymers have been carried out to understand their proton conduction properties. This is relevant for applications in energy and materials science (Maity et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-aminopyridine-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-4-2-1-3-7-5(4)11(8,9)10/h1-3H,6H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFAHAZXCUHLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316355 | |
| Record name | 3-aminopyridine-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54247-51-7 | |
| Record name | 54247-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302583 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-aminopyridine-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Nitrobenzo[d]isothiazole](/img/structure/B1595011.png)






